1-Vinylpyrene

Übersicht

Beschreibung

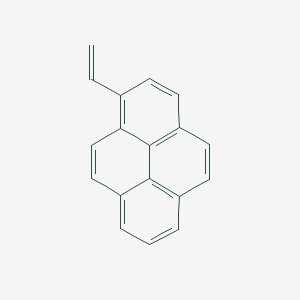

1-Vinylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H12. It is a derivative of pyrene, where a vinyl group is attached to the first position of the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

1-Vinylpyrene can be synthesized through several methods. One common approach involves the reaction of 1-acetylpyrene with aluminum isopropoxide in the presence of hydroquinone, using xylene as a solvent at temperatures between 130°C and 150°C . This method provides a high yield of this compound. Another method involves the reduction of 1-acetylpyrene to 1-(α-hydroxyethyl)pyrene, followed by dehydration to form this compound .

Analyse Chemischer Reaktionen

[2+2] Cycloaddition Reactions

1-Vinylpyrene participates in [2+2] cycloaddition reactions with electron-deficient dienophiles like tetracyanoethylene (TCNE). These reactions form cyclobutane derivatives under mild conditions:

-

Key Insight : The reaction proceeds via a π–π charge-transfer complex, with TCNE acting as an electron acceptor. Non-polar solvents (e.g., benzene) enhance reactivity, while polar solvents stabilize ionic intermediates, reducing cycloaddition efficiency .

Photochemical Cycloreversion

The photoinduced [2+2] cycloreversion of this compound cycloadducts is solvent-dependent:

-

Mechanism :

Diels–Alder Reactivity

While this compound is less reactive as a diene in [4+2] Diels–Alder reactions compared to vinylpyrroles, harsh conditions can induce cycloaddition:

| Dienophile | Conditions | Product | Yield | Notes | Ref. |

|---|---|---|---|---|---|

| Cyclohexa-1,3-diene | 180°C, sealed vessel | Fused pyrene-cyclohexene adduct | <20% | Requires high pressure/temperature; competing polymerization observed. |

-

Challenge : The pyrene ring’s aromaticity resists disruption, necessitating extreme conditions. Steric hindrance from substituents further reduces yields .

Radical-Mediated Photocleavage

Laser photolysis studies reveal radical intermediates in this compound dimer reactions:

-

Key Finding : Radical cations enhance cycloreversion by reducing electron density in the cyclobutane bond, while radical anions are less effective .

Hydrohalogenation and Halogenation

This compound exhibits unique reactivity with hydrogen halides:

| Reagent | Conditions | Product | Regioselectivity | Ref. |

|---|---|---|---|---|

| HCl, HBr | −150°C | N-2 adducts (salts 40 ) | Addition at N-2 position | |

| HCl, HBr | 20–25°C | 1-(1′-Haloethyl)pyrene (41 ) | Addition at vinyl double bond |

-

Mechanistic Shift : Low temperatures favor N-2 adducts, while ambient conditions promote vinyl-group addition. Less basic derivatives (e.g., 4-bromo-1-vinylpyrene) decompose rapidly as hydrohalides .

Thermal Decomposition

Pyrolysis studies of polycyclic alkylaromatics suggest potential decomposition pathways for this compound derivatives:

Wissenschaftliche Forschungsanwendungen

1-Vinylpyrene is used in various scientific research applications:

Photophysical Studies: Its unique fluorescence properties make it valuable in studying photophysical processes in polymers.

Material Science: It is used in the synthesis of materials with specific electronic and photophysical properties.

Biological Studies: Its ability to form excimers and its fluorescence properties are utilized in biological imaging and sensing applications.

Wirkmechanismus

The mechanism of action of 1-vinylpyrene involves its ability to form excimers and undergo photophysical transitions. The compound exhibits efficient formation and emission of nonequilibrium-geometry pyrene excimers, which are studied for their radiative and radiationless transition mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-Vinylpyrene is compared with other vinyl-substituted polycyclic aromatic hydrocarbons, such as vinyl-naphthalene and vinyl-anthracene. Its unique properties include a higher tendency to form excimers and its specific fluorescence characteristics . Similar compounds include:

- Vinyl-naphthalene

- Vinyl-anthracene

- Vinyl-phenanthrene

These compounds share similar structural features but differ in their photophysical and electronic properties, making this compound unique in its applications .

Biologische Aktivität

1-Vinylpyrene (1-VP) is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential applications in biomedical research.

This compound is characterized by the presence of a vinyl group attached to the pyrene structure, which enhances its reactivity and potential for biological interactions. The synthesis of 1-VP typically involves the polymerization of pyrene derivatives or the introduction of vinyl groups through various chemical reactions. Its structure can be represented as follows:

This compound exhibits several biological activities, primarily through its interaction with cellular components and enzymes. Notable mechanisms include:

- Enzyme Inhibition : Studies have shown that 1-VP can inhibit cytochrome P450 enzymes, particularly P450 1B1, which is involved in drug metabolism and the activation of procarcinogens. This inhibition may lead to altered metabolic pathways and increased toxicity in certain biological contexts .

- Cytotoxicity : In vitro studies indicate that 1-VP has cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells with an IC50 value significantly lower than many other PAHs, suggesting its potential as a chemotherapeutic agent .

- Fluorescence Properties : The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe in biochemical assays. This feature is leveraged in studies involving cellular imaging and tracking biological processes .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound. Research indicates that prolonged exposure can result in genotoxic effects, including DNA damage and mutations. The compound's ability to form reactive metabolites through enzymatic activation raises concerns regarding its carcinogenic potential .

Case Studies

Several case studies have documented the effects of this compound on human health and environmental safety:

- Case Study 1 : A study examining occupational exposure to PAHs, including 1-VP, found a correlation between exposure levels and increased incidence of lung cancer among workers in the aluminum industry. The research emphasized the need for monitoring PAH levels in occupational settings to mitigate health risks .

- Case Study 2 : In laboratory settings, researchers investigated the cytotoxic effects of 1-VP on various cancer cell lines. Results demonstrated that treatment with 1-VP led to significant cell death and apoptosis, indicating its potential utility in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Property | Observation |

|---|---|

| Enzyme Inhibition | Inhibits P450 1B1 |

| Cytotoxicity (IC50) | ~0.66 nM against HeLa cells |

| Fluorescence Emission | Strong at excitation wavelengths ~340 nm |

| Genotoxic Effects | Induces DNA damage |

Eigenschaften

IUPAC Name |

1-ethenylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMHMYHJGDAHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25120-43-8 | |

| Record name | Pyrene, 1-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90168961 | |

| Record name | 1-Vinylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-21-0 | |

| Record name | 1-Ethenylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Vinylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-VINYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8HS8V7NH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.